molecular formula C19H13NO4 B7777905 4'-Nitrobiphenyl-4-yl benzoate CAS No. 3916-45-8

4'-Nitrobiphenyl-4-yl benzoate

Cat. No.: B7777905
CAS No.: 3916-45-8
M. Wt: 319.3 g/mol
InChI Key: XNKFHWLFAVBPKN-UHFFFAOYSA-N
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Description

4’-Nitrobiphenyl-4-yl benzoate is a chemical compound known for its unique chemical structure and potential biological activity. It has garnered significant attention in various fields of research due to its applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitrobiphenyl-4-yl benzoate typically involves the nitration of biphenyl using nitric acid. One method involves the use of zeolite-assisted nitration, which employs 95% nitric acid instead of the classical nitric acid-sulfuric acid system. This method is attractive due to its high yield and environmentally friendly nature . Another method involves the acetylation of 4-nitrobiphenyl in nitrobenzene with an acetyl halide, followed by oxidation with sodium hypochlorite .

Industrial Production Methods

Industrial production methods for 4’-Nitrobiphenyl-4-yl benzoate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to achieve high purity and yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’-Nitrobiphenyl-4-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite is commonly used for oxidation reactions.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed

    Oxidation: The major product is typically a benzoic acid derivative.

    Reduction: The major product is an amino derivative of the original compound.

    Substitution: Various substituted biphenyl derivatives can be formed depending on the reagents used.

Scientific Research Applications

4’-Nitrobiphenyl-4-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, fragrances, and other organic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Nitrobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect cellular signaling pathways, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobiphenyl: A precursor in the synthesis of 4’-Nitrobiphenyl-4-yl benzoate.

    4-Aminobiphenyl: A reduction product of 4-nitrobiphenyl.

    Biphenyl: The parent compound used in the nitration process.

Uniqueness

4’-Nitrobiphenyl-4-yl benzoate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(16-4-2-1-3-5-16)24-18-12-8-15(9-13-18)14-6-10-17(11-7-14)20(22)23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFHWLFAVBPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293464
Record name 4'-nitrobiphenyl-4-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-45-8
Record name NSC89764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-nitrobiphenyl-4-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Benzoyloxybiphenol (40 g) is mixed with 310 ml of glacial acetic acid and heated to 85° C. Fuming nitric acid (100 ml) is added slowly while maintaining the reaction medium temperature between 85°-90° C. After complete addition, the reaction is cooled to room temperature.
Name
4-Benzoyloxybiphenol
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Benzoyloxybiphenyl (40 g) is mixed with 310 ml of glacial acetic acid and heated to 85° C. Fuming nitric acid (100 ml) is added slowly while maintaining the reaction medium temperature between 85°-90° C. After complete addition, the reaction is cooled to room temperature.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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